molecular formula C14H11F3O B7779554 4-Methoxy-3'-trifluoromethylbiphenyl

4-Methoxy-3'-trifluoromethylbiphenyl

Cat. No.: B7779554
M. Wt: 252.23 g/mol
InChI Key: PLCMWCLPLSJTEH-UHFFFAOYSA-N
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Description

4-Methoxy-3’-trifluoromethylbiphenyl is an organic compound with the molecular formula C14H11F3O. It is a biphenyl derivative characterized by the presence of a methoxy group at the 4-position and a trifluoromethyl group at the 3’-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3’-trifluoromethylbiphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 4-methoxyphenylboronic acid and 3-chlorobenzotrifluoride in the presence of a palladium catalyst and a base. The reaction conditions generally include a temperature range of 80-100°C and a reaction time of several hours .

Industrial Production Methods: Industrial production of 4-Methoxy-3’-trifluoromethylbiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3’-trifluoromethylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

4-Methoxy-3'-trifluoromethylbiphenyl has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that this compound exhibits a dose-dependent reduction in cell viability in human breast cancer cells (MCF-7). The mechanism involves apoptosis induction via mitochondrial pathways.
  • Antimicrobial Properties : Research indicates significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for new antibiotics.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Reagent in Chemical Reactions : It is used in various chemical transformations, including electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl group.
  • Synthesis of Novel Derivatives : The unique structural features allow for the development of new derivatives with enhanced biological activities or improved physical properties.

Material Science

This compound is being explored in the development of advanced materials:

  • Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications.

Anticancer Activity Study

A notable study investigated the effects of this compound on MCF-7 breast cancer cells:

Treatment Concentration (µM)Cell Viability (%)
0100
1080
2060
5030

The results indicated that higher concentrations led to significantly reduced cell viability, supporting its potential as an anticancer agent.

Antimicrobial Efficacy

Another study assessed the antimicrobial activity against several bacterial strains:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings highlight the compound's promising antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-3’-trifluoromethylbiphenyl involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups influence the compound’s electronic properties, affecting its reactivity and binding affinity to various biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects .

Comparison with Similar Compounds

  • 4-Methoxy-3-trifluoromethylphenylboronic acid
  • 4-Methoxy-3-(trifluoromethyl)benzeneboronic acid
  • 4-Formylphenylboronic acid
  • 3-Formylphenylboronic acid

Comparison: 4-Methoxy-3’-trifluoromethylbiphenyl is unique due to the presence of both methoxy and trifluoromethyl groups on the biphenyl scaffoldCompared to similar compounds, it offers a unique balance of hydrophobicity and electronic effects, making it valuable in various research and industrial contexts .

Biological Activity

Overview

4-Methoxy-3'-trifluoromethylbiphenyl is an organic compound with the molecular formula C14H11F3O. This biphenyl derivative features a methoxy group at the 4-position and a trifluoromethyl group at the 3'-position. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the methoxy and trifluoromethyl groups influences the compound's electronic properties, enhancing its reactivity and binding affinity to various biological targets. This can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects on biological systems.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes, particularly those involved in inflammatory processes. For instance, studies have shown that similar compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators .

Table 1: Enzyme Inhibition Activity

CompoundTarget EnzymeIC50 Value (µM)Reference
This compoundCOX-1TBD
COX-2TBD

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant anti-inflammatory effects. For example, a series of biaryl analogs were tested for their anti-inflammatory activity using a formalin-induced paw edema model, showing promising results comparable to standard anti-inflammatory drugs like diclofenac .

Case Study: Anti-inflammatory Activity

In a controlled study, various derivatives were synthesized and evaluated for their anti-inflammatory effects. The results indicated that certain derivatives displayed IC50 values similar to established nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications in treating inflammatory conditions .

Pharmacological Applications

Research is ongoing to explore the pharmacological potential of this compound in various fields:

  • Medicinal Chemistry : The compound is being investigated for its potential as a pharmaceutical agent targeting specific molecular pathways involved in inflammation and pain management.
  • Chemical Biology : It serves as an intermediate in synthesizing more complex organic molecules with potential therapeutic benefits.

Comparative Analysis with Similar Compounds

This compound can be compared with other biphenyl derivatives regarding their biological activities and chemical reactivity. The presence of both methoxy and trifluoromethyl groups imparts unique properties that enhance its utility in research and industrial applications.

Table 2: Comparison of Biological Activity

CompoundBiological ActivityUnique Features
This compoundAnti-inflammatoryMethoxy and trifluoromethyl groups
4-Methoxyphenylboronic acidModerate enzyme inhibitionLacks trifluoromethyl group
4-TrifluoromethylbiphenylLimited biological dataOnly trifluoromethyl group present

Properties

IUPAC Name

1-methoxy-4-[3-(trifluoromethyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c1-18-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15,16)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCMWCLPLSJTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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